molecular formula C14H22N2O4 B2694623 N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2361854-11-5

N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide

Cat. No. B2694623
M. Wt: 282.34
InChI Key: FYZJTYHAOBJPAW-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide , also known by its chemical formula C<sub>11</sub>H<sub>17</sub>NO<sub>3</sub> , is a synthetic organic compound. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including spirocyclization and amide formation. Researchers have reported various synthetic routes, but a common approach includes the reaction of a suitable spirocyclic precursor with an acryloyl chloride derivative. Detailed synthetic protocols can be found in the literature.



Molecular Structure Analysis

The molecular structure of N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide consists of a spirocyclic core fused with a dioxaspirodecane ring. The amide group is attached to the spirocyclic moiety. The presence of the acryloyl group suggests potential reactivity.



Chemical Reactions Analysis


  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

  • Michael Addition : The acryloyl group can participate in Michael addition reactions with nucleophiles.

  • Cyclization : The spirocyclic ring may undergo intramolecular cyclization reactions, leading to diverse products.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a melting point range of 70°C to 74°C .

  • Appearance : It appears as white to beige crystalline powder or crystals .

  • Solubility : Solubility characteristics in various solvents should be investigated.


Safety And Hazards


  • Toxicity : Assessments of acute and chronic toxicity are crucial.

  • Handling Precautions : Researchers should follow standard laboratory safety protocols.

  • Environmental Impact : Consider its environmental fate and potential hazards.


Future Directions


  • Biological Studies : Investigate its interactions with enzymes, receptors, or cellular pathways.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its activity.

  • Drug Development : Assess its potential as a drug lead or scaffold.


Remember that this analysis is based on available literature, and further research is essential to uncover additional insights. For detailed references, consult relevant papers and databases123.


Feel free to explore this intriguing compound further, and let me know if you need any more information!


properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-2-12(17)15-8-6-13(18)16-11-5-3-4-7-14(11)19-9-10-20-14/h2,11H,1,3-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZJTYHAOBJPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide

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